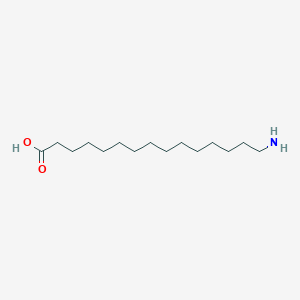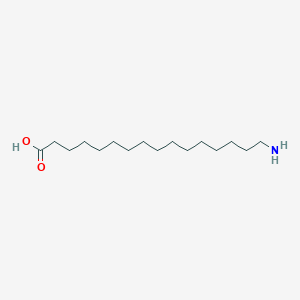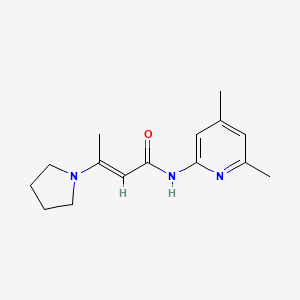
2-(羟甲基)-4-(三氟甲基)苯酚
描述
Synthesis Analysis
Several synthetic methods exist for preparing TFMK-Phenol. Notably, trifluoromethyl ketones (TFMKs) serve as valuable synthetic intermediates. Researchers have explored various routes, including nucleophilic trifluoromethylation using reagents like trifluoromethyl phenyl sulfone . These methods allow controlled introduction of the trifluoromethyl group into the phenolic framework.
科学研究应用
化学合成
2-(羟甲基)-4-(三氟甲基)苯酚用于各种化学合成工艺。例如,在 Egami 等人的研究中 (2015),苯酚衍生物使用铜/Togni 试剂进行三氟甲基化,证明了其在合成有效抑制剂(如烯酰基酰基载体蛋白还原酶 (FabI) 抑制剂)中的实用性 (Egami、Ide、Kawato 和 Hamashima,2015)。
聚合物科学
该化合物在聚合物科学中发挥着重要作用。Conner、Lorenz 和 Hirth (2002) 使用 2-羟甲基苯酚和 4-羟甲基苯酚作为模型化合物来研究苯酚-甲醛树脂的固化。他们发现,固化促进剂的添加显着增加了缩合反应的速率 (Conner、Lorenz 和 Hirth,2002)。
动力学研究
Komiyama (1988) 对苯酚和甲醛形成 2-和 4-(羟甲基)苯酚进行了动力学研究。研究表明亲电进攻在反应过程中很重要 (Komiyama,1988)。
催化
在催化中,羟丙基环糊精用于由苯酚和甲醛合成 4-(羟甲基)苯酚,突出了羟丙基残基在提高选择性中的重要性 (Komiyama,1989)。
电化学
已经探索了苯酚在各种离子液体中的电化学。例如,Villagrán 等人 (2006) 描述了基于双{(三氟甲基)磺酰}酰胺的离子液体中苯酚的氧化,突出了苯氧基自由基和三氟甲苯酚分子的形成 (Villagrán、Aldous、Lagunas、Compton 和 Hardacre,2006)。
传感器开发
在传感器开发领域,Zhou 等人 (2010) 合成了一种基于 8-氨基喹啉平台的荧光 Zn(2+) 传感器,展示了 2-(羟甲基)苯酚衍生物在创建灵敏且选择性的传感器中的用途 (Zhou、Yu、Guo、Tang、Zhang 和 Liu,2010)。
属性
IUPAC Name |
2-(hydroxymethyl)-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,12-13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXQEYFQIMNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)
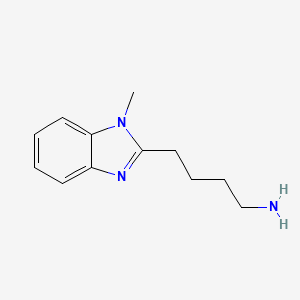

![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)
![Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate](/img/structure/B3109596.png)
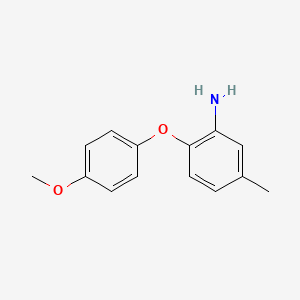
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)
![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)
